硫酸マンガン一水和物

概要

説明

Manganese sulfate monohydrate is a chemical compound that has been the subject of various studies due to its diverse applications in fields such as catalysis, magnetism, and materials science. The compound is known for its role in the synthesis of other manganese compounds and its involvement in oxidation reactions and crystal structure transformations.

Synthesis Analysis

The synthesis of manganese sulfate monohydrate and related manganese compounds has been explored through different methods. For instance, a novel manganese(IV) monomer was synthesized using MnCl2 and a specific ligand in the presence of Na2O2, resulting in a red/brown crystalline hexafluorophosphate salt with a six-coordinate manganese atom in an N3O3 ligand environment . Another study reported the solvothermal synthesis of a new glycine-templated manganese(II) sulfate with a unique topology and magnetic properties . Additionally, a novel hydro-electrometallurgical technology was tested for the simultaneous production of manganese metal, electrolytic manganese dioxide, and manganese sulfate monohydrate, showcasing an efficient and integrated approach to manganese compound synthesis .

Molecular Structure Analysis

The molecular structure of manganese sulfate monohydrate and related compounds has been characterized using various techniques. The manganese(IV) monomer mentioned earlier crystallizes in a specific space group with detailed cell dimensions and bond distances, providing insights into its molecular geometry . The glycine-templated manganese(II) sulfate exhibits a two-dimensional framework with a novel topology, and its magnetic properties suggest a spin-canted antiferromagnetic behavior . The crystal structures of other manganese sulfates have been determined, revealing diverse frameworks such as a 3D zeolite GIS framework and a 1D chain structure .

Chemical Reactions Analysis

Manganese sulfate monohydrate is involved in several chemical reactions, including catalytic oxidations and transformations. It has been found to catalyze the oxidation of water-soluble olefins using hydrogen peroxide as the oxidant . The compound also plays a role in the transformation of gypsum to anhydrite in a manganese sulfate/sulfuric acid medium, fitting an autocatalytic process . Furthermore, the hydration of manganese sulfate can induce high catalytic activity and stability in the oxidation of methanethiol, with the reaction temperature controlling the reversible change of structure and associated activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese sulfate monohydrate are influenced by its hydration state and the presence of other ions. For example, the hydration of manganese sulfate at low temperatures results in high catalytic activity for the oxidation of methanethiol . The crystal structure of Tutton's salts, including manganese ammonium sulfate hexahydrate, provides insights into the arrangement of water molecules around the manganese ion and the metal-oxygen distances . The thermal decomposition of a dabco-templated manganese sulfate was studied, revealing a four-stage process leading to a mixture of Mn2O3 and Mn3O4 .

科学的研究の応用

冶金におけるアンチソルベント結晶化

アンチソルベント結晶化プロセスでは、特に冶金用途において、溶液から純粋な固体を回収するために硫酸マンガン一水和物が使用されます . この方法はエネルギー効率が高く、周囲温度に近い温度で行うことができるため、さまざまな産業で使用される高純度マンガン化合物の生産に有利です。

農業:肥料および土壌改良剤

農業では、MnSO₄·H₂Oは肥料中の重要な微量栄養素として機能し、作物のマンガン欠乏症に対処します . 健康な植物の生育と発達を促進し、収穫量の増加と果実の品質向上につながります。 クロロフィル合成と酵素活性化におけるその役割は、光合成と栄養分の吸収に不可欠です .

動物栄養

硫酸マンガン一水和物は、家畜の骨の発達、生殖の健康、全体的な成長をサポートするために、動物飼料に添加されます . 適切な栄養を確保し、動物の健康と生産性を高めるのに役立ちます。

工業用途

工業的には、MnSO₄·H₂Oはセラミックス、染料、顔料の製造や、金属表面処理の成分として使用されています . また、特に乾電池用の二酸化マンガンを製造する際に、電池の製造にも応用されています .

水処理

環境科学では、硫酸マンガン一水和物は、水の品質と味を改善するために、鉄とマンガンを除去する水処理プロセスで使用されます . 飲料や工業プロセスなど、さまざまな用途における水の浄化に役立ちます。

生化学研究

生化学では、MnSO₄·H₂Oは、特定の細菌の培養やヒト骨格筋における酵素依存性グリコシル化の研究など、生物学的研究におけるマンガンイオンの供給源として使用されます . また、植物における染色体異常の誘発にも関与しており、遺伝子研究に貢献しています。

材料科学:導電率の向上

硫酸マンガン一水和物は、電池の正極用の三酸化マンガン/窒素ドープ還元グラフェン酸化物複合材料の合成など、マンガン系材料の導電率を高めるために材料科学において重要な役割を果たしています . この用途は、高性能なエネルギー貯蔵デバイスの開発に不可欠です。

医学:獣医への応用

獣医学では、硫酸マンガン一水和物などのマンガン化合物は、マンガン欠乏症の治療に使用され、酵素活性化剤およびいくつかの酵素の構成要素として機能します<a aria-label="8: " data-citationid="cc013854-21a5-d814-74a2-b886d03ba77b-37" h="ID=SERP,5015.1" href="https://www.ema.europa.eu/en/documents/mrl-report/manganese-compounds-summary-report-committee-veterinary-medicinal-products_en.pdf"

Safety and Hazards

将来の方向性

A feasibility study has confirmed the viability of producing high-purity manganese sulfate monohydrate (HPMSM) in Louisiana for sale to local and international offtake partners . The project comprises a production facility capable of producing a nominal 65,000 t/y of battery-grade HPMSM per train for total production of 130,000 t/y . The HPMSM plant will also produce reusable material in the form of a fertilizer feedstock, a ferrosilicon smelter feedstock suitable for use in steel production processes, and a gypsum by-product for industrial use .

作用機序

Target of Action

Manganese sulfate monohydrate primarily targets the photosynthetic machinery in plants, specifically the oxygen-evolving complex (OEC) of photosystem II (PSII) . It acts as a critical micronutrient and cofactor for various enzymes .

Mode of Action

Manganese sulfate monohydrate interacts with its targets by acting as an essential cofactor for proteins . In the context of photosynthesis, it plays a crucial role in catalyzing the water-splitting reaction in PSII . Additionally, it can undergo metathesis reactions with different chromate, molybdate, and tungstate salts in an aqueous medium to form corresponding hydrated manganese group 6 metal oxides .

Biochemical Pathways

The primary biochemical pathway affected by manganese sulfate monohydrate is photosynthesis . As a cofactor in the OEC of PSII, it facilitates the water-splitting reaction, which is a critical step in the light-dependent reactions of photosynthesis. This process ultimately leads to the production of oxygen and the conversion of light energy into chemical energy stored in the form of ATP and NADPH .

Pharmacokinetics

It’s known that manganese is commonly used in total parenteral nutrition (tpn) therapy , suggesting that it can be absorbed and metabolized in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of manganese sulfate monohydrate results in several molecular and cellular effects. In plants, it promotes optimal growth and ensures robust crop yields . In the context of photosynthesis, its role as a cofactor in the OEC of PSII leads to the production of oxygen and the conversion of light energy into chemical energy .

Action Environment

The action, efficacy, and stability of manganese sulfate monohydrate can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of the environment . Moreover, its use as a micronutrient fertilizer suggests that soil conditions could also impact its effectiveness

生化学分析

Biochemical Properties

Manganese sulfate monohydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the antisolvent crystallization process with methanol . The nature of these interactions is complex and depends on factors such as temperature, time, and the volume ratio of organic antisolvent to the aqueous solution .

Molecular Mechanism

At the molecular level, manganese sulfate monohydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can undergo metathesis reaction with different chromate, molybdate, and tungstate salts in aqueous medium to form corresponding hydrated manganese group 6 metal oxides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of manganese sulfate monohydrate change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of manganese sulfate monohydrate vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been detailed in the literature, it is known that the neurological response in rhesus monkeys is affected by exposure to this compound .

特性

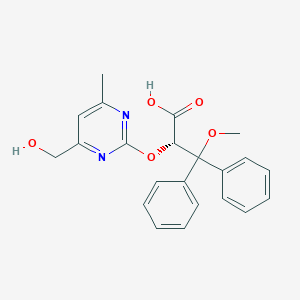

IUPAC Name |

manganese(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYRSDWRDQNSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

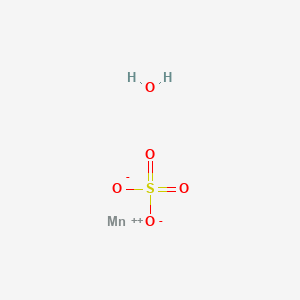

O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSO4.H2O, H2MnO5S | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent) | |

| Record name | Manganese sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020795 | |

| Record name | Manganese(II) sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992), Dry Powder, Light red solid; Slightly efflorescent; [Merck Index] Pink hygroscopic solid; [ICSC] Light red hygroscopic powder; [Aldrich MSDS], PINK HYGROSCOPIC CRYSTALS. | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water, g/100ml: 76.2 (freely soluble) | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.95 (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 2.95 | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

10034-96-5, 15244-36-7 | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manganese sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) monohydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, manganese(2 ) salt (1:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00LYS4T26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 752 °F (NTP, 1992), 400-450 °C | |

| Record name | MANGANESE(II) SULFATE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20583 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MANGANESE SULPHATE MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0290 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。